REACTION_CXSMILES
|
C(O[C:9]1[CH:10]=[C:11]([CH2:23][CH:24]=O)[CH:12]=[CH:13][C:14]=1OCC1C=CC=CC=1)C1C=CC=CC=1.C([Mg:34][Br:35])CCCCCCC>CCOCC>[Mg:34].[CH2:10]([Br:35])[CH2:9][CH2:14][CH2:13][CH2:12][CH2:11][CH2:23][CH3:24]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1OCC1=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)[Mg]Br
|
Name
|
|
Quantity
|
10 mg
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:9]1[CH:10]=[C:11]([CH2:23][CH:24]=O)[CH:12]=[CH:13][C:14]=1OCC1C=CC=CC=1)C1C=CC=CC=1.C([Mg:34][Br:35])CCCCCCC>CCOCC>[Mg:34].[CH2:10]([Br:35])[CH2:9][CH2:14][CH2:13][CH2:12][CH2:11][CH2:23][CH3:24]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1OCC1=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)[Mg]Br
|
Name
|
|
Quantity
|
10 mg
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |